

The Scientific Breakthrough Behind ALDH2 Activation by Mirivadelgat: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Mirivadelgat*

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Abstract

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) has emerged as a critical enzyme in cellular detoxification, primarily through its role in metabolizing toxic aldehydes such as acetaldehyde and 4-hydroxynonenal (4-HNE). Genetic polymorphisms leading to deficient ALDH2 activity are prevalent in a significant portion of the global population and are associated with an increased risk of various diseases. The development of small-molecule activators of ALDH2 represents a promising therapeutic strategy. **Mirivadelgat** (FP-045), a highly selective, oral, allosteric activator of ALDH2 developed by Foresee Pharmaceuticals, is a first-in-class agent currently in clinical development for pulmonary hypertension-associated interstitial lung disease (PH-ILD). This technical guide elucidates the core scientific breakthrough behind the activation of ALDH2 by compounds of this class, providing a detailed overview of the mechanism of action, experimental validation, and the therapeutic rationale. While specific preclinical data on **Mirivadelgat** remains proprietary, this guide leverages publicly available information on similar activators, including the well-characterized compound Alda-1 and Foresee's other novel activator, AD-9308, to provide a comprehensive technical overview.

Introduction: The Therapeutic Rationale for ALDH2 Activation

ALDH2 is a mitochondrial matrix enzyme crucial for the detoxification of endogenous and exogenous aldehydes. These reactive molecules are generated during metabolic processes and from environmental sources, and their accumulation leads to oxidative stress, inflammation, and cellular damage. A common missense mutation in the ALDH2 gene (Glu504Lys or ALDH2*2) results in a nearly inactive enzyme, affecting approximately 560 million people, primarily of East Asian descent.

The accumulation of toxic aldehydes is implicated in the pathophysiology of a wide range of diseases, including:

- Cardiovascular diseases
- Metabolic disorders
- Neurodegenerative diseases
- Fibrotic diseases

Pharmacological activation of ALDH2, therefore, presents a novel therapeutic approach to mitigate the damage caused by aldehyde overload. This strategy aims to enhance the enzyme's catalytic activity, thereby promoting the clearance of toxic aldehydes and restoring mitochondrial health. **Mirivadelgat** is a leading example of this therapeutic class, with preclinical data suggesting disease-modifying effects on lung fibrosis, heart hypertrophy, and cardiac function.^{[1][2][3]}

The Core Mechanism: Allosteric Activation of ALDH2

The scientific breakthrough underlying **Mirivadelgat** and similar activators lies in their ability to function as allosteric activators and, in the case of the mutant enzyme, as structural chaperones.

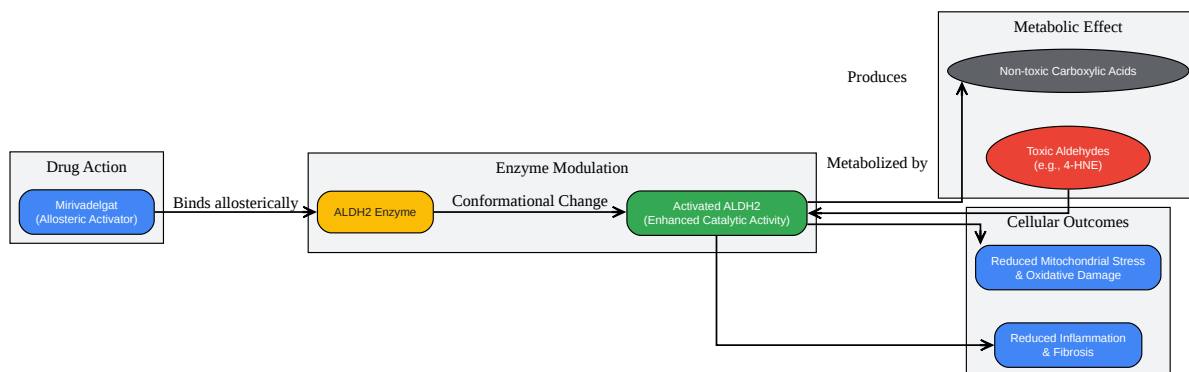
Based on studies of the prototypical ALDH2 activator, Alda-1, and Foresee's compound AD-9308, the mechanism of activation is understood to involve binding to a site distinct from the active site. This allosteric binding induces a conformational change that enhances the enzyme's catalytic efficiency. For the wild-type enzyme (ALDH2*1), activation is primarily

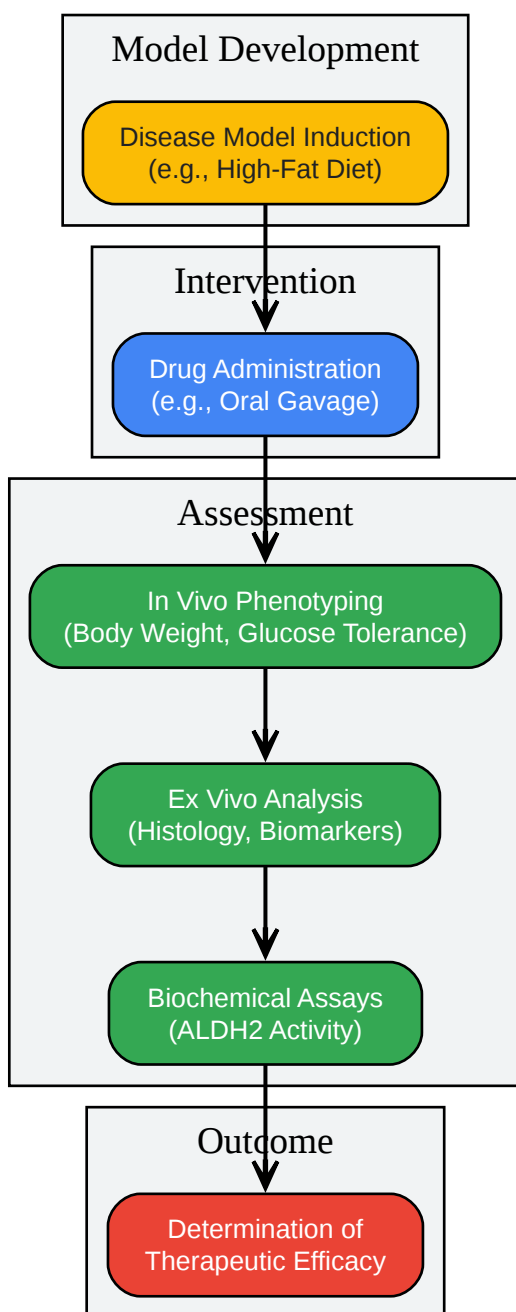
achieved by accelerating the rate-limiting step of the catalytic cycle: the hydrolysis of the acyl-enzyme intermediate.

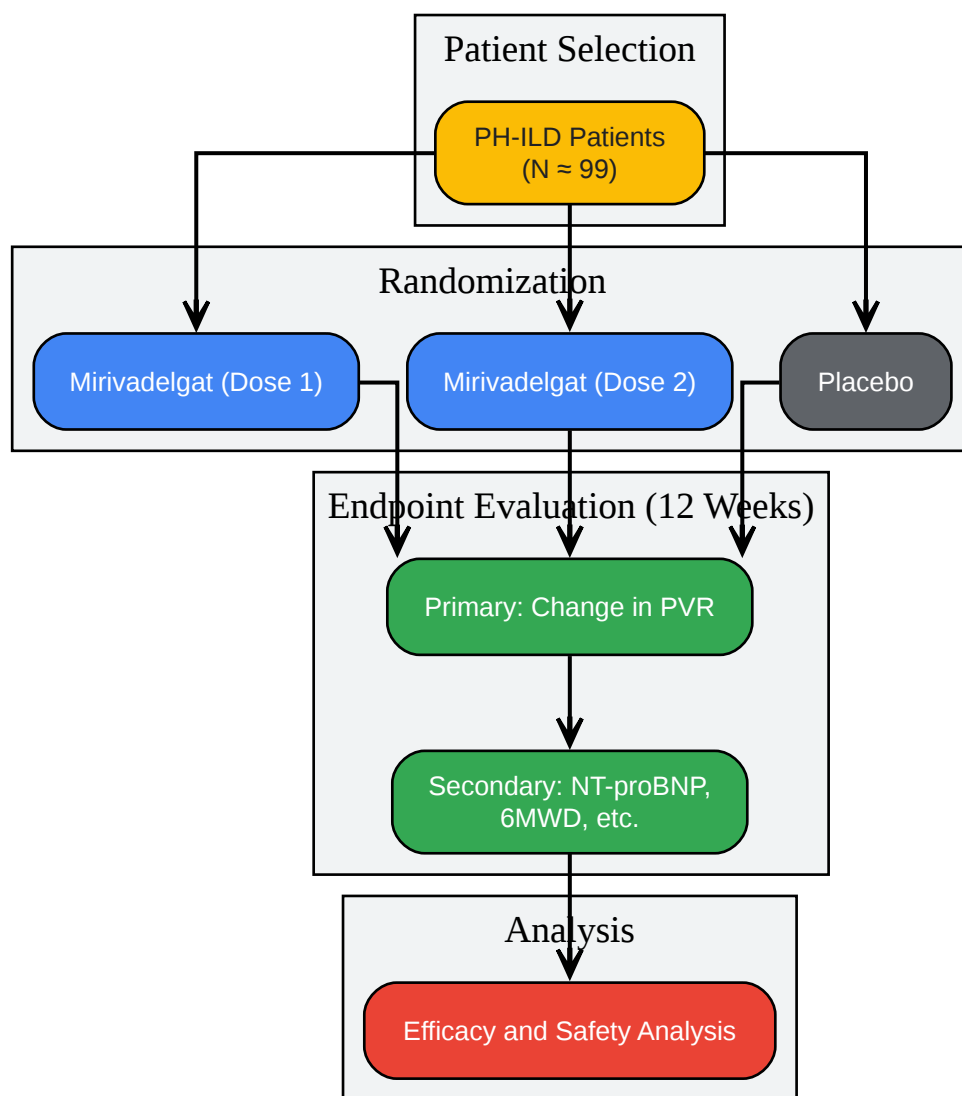
For the common variant enzyme (ALDH2*2), which suffers from both reduced catalytic activity and instability, these activators act as "structural chaperones." They stabilize the enzyme's structure, partially restoring its normal function.

A proposed mechanism for a similar class of ALDH2 activators suggests that they may partially block the substrate exit tunnel. This action is hypothesized to increase the probability of productive substrate-enzyme collisions, thereby accelerating catalysis.

Signaling Pathway of ALDH2 Activation and Downstream Effects







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